Home > Products > Screening Compounds P46531 > denileukin diftitox
denileukin diftitox - 173146-27-5

denileukin diftitox

Catalog Number: EVT-1512476
CAS Number: 173146-27-5
Molecular Formula: C7H9NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Denileukin diftitox is a targeted immunotoxin used primarily in the treatment of cutaneous T-cell lymphoma, particularly mycosis fungoides. It is a recombinant fusion protein that combines the receptor-binding domain of interleukin-2 with the cytotoxic A chain of diphtheria toxin. This unique structure allows denileukin diftitox to selectively bind to and kill cells expressing the interleukin-2 receptor, which is commonly found on activated T-lymphocytes and certain malignant cells. The drug is marketed under the brand name Ontak and has been utilized in clinical settings due to its efficacy in treating malignancies that express the interleukin-2 receptor .

Source and Classification

Denileukin diftitox is classified as an immunotoxin, specifically a chimeric protein. It is produced through recombinant DNA technology, utilizing genetically engineered cells to produce the fusion protein. The source of the interleukin-2 component is human, while the diphtheria toxin component originates from the bacterium Corynebacterium diphtheriae. This classification places denileukin diftitox within a broader category of therapeutic agents designed to target specific cellular receptors for cancer treatment .

Synthesis Analysis

Methods

The synthesis of denileukin diftitox involves several key steps:

  1. Gene Cloning: The genes encoding the interleukin-2 and diphtheria toxin components are cloned into an expression vector.
  2. Transfection: The vector is introduced into host cells, typically Escherichia coli or mammalian cell lines, through transfection methods.
  3. Protein Expression: The host cells are cultured under conditions that promote protein expression.
  4. Purification: Following expression, denileukin diftitox is purified using techniques such as affinity chromatography and size-exclusion chromatography to isolate the functional protein from other cellular components.

Technical Details

The production process may involve optimizing conditions such as temperature, pH, and nutrient availability to maximize yield and ensure proper folding of the protein. Analytical techniques like sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE) are employed to assess purity and molecular weight .

Molecular Structure Analysis

Denileukin diftitox has a complex molecular structure characterized by its fusion of two distinct proteins:

  • Interleukin-2 Component: This part of the molecule is responsible for binding to interleukin-2 receptors on target cells.
  • Diphtheria Toxin Component: The A chain of diphtheria toxin provides cytotoxicity once internalized by the target cell.

Structure Data

The molecular weight of denileukin diftitox is approximately 38 kDa. Its structure allows it to effectively penetrate target cells after receptor-mediated endocytosis, leading to cell death through inhibition of protein synthesis .

Chemical Reactions Analysis

Denileukin diftitox undergoes several critical reactions upon administration:

  1. Binding Reaction: It binds specifically to interleukin-2 receptors on target cells.
  2. Internalization Reaction: Following binding, it enters the cell via endocytosis.
  3. Proteolytic Cleavage: Inside endosomes, denileukin diftitox is cleaved to release its active diphtheria toxin fragment.
  4. Inhibition Reaction: The released fragment catalyzes the ADP-ribosylation of elongation factor-2, leading to inhibition of mRNA translation and subsequent protein synthesis cessation .

Technical Details

The mechanism involves acidification of endosomes, which triggers conformational changes that facilitate the release of the active toxin into the cytoplasm .

Mechanism of Action

The mechanism of action for denileukin diftitox centers around its ability to selectively target and kill malignant cells expressing interleukin-2 receptors:

  1. Receptor Binding: Denileukin diftitox binds with high affinity to interleukin-2 receptors on tumor cells.
  2. Cellular Uptake: The complex is internalized via receptor-mediated endocytosis.
  3. Toxic Activity: Once inside, the diphtheria toxin fragment inhibits protein synthesis by ADP-ribosylating elongation factor-2, leading to apoptosis in targeted cells.

This targeted approach minimizes damage to non-malignant cells and enhances therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Denileukin diftitox is typically presented as a sterile lyophilized powder.
  • Solubility: It is soluble in sterile water for injection.

Chemical Properties

  • Molecular Formula: The molecular formula reflects its complex nature but typically encompasses elements like carbon, hydrogen, nitrogen, oxygen, and sulfur.
  • Stability: Denileukin diftitox exhibits stability under controlled storage conditions but may degrade if exposed to extreme temperatures or improper pH levels.

Relevant analyses often involve spectroscopic methods such as ultraviolet-visible spectroscopy and mass spectrometry for characterization .

Applications

Denileukin diftitox has significant applications in oncology:

  1. Treatment of Cutaneous T-cell Lymphoma: It has been approved for use in patients with persistent or recurrent forms of this malignancy.
  2. Combination Therapies: Research indicates potential benefits when used in conjunction with other therapeutic agents or modalities.
  3. Investigational Uses: Ongoing studies are exploring its efficacy against other cancers expressing interleukin-2 receptors .
Molecular Characterization of Denileukin Diftitox

Structural Composition: Fusion Protein Engineering

Denileukin diftitox (DAB₃₈₉IL-2) is a genetically engineered fusion protein created by recombinant DNA technology. It combines two functionally distinct domains: human interleukin-2 (IL-2) for targeted receptor binding and a truncated diphtheria toxin (DT) for cytotoxic activity. This design exploits the ligand specificity of IL-2 to deliver the toxin moiety selectively to cells expressing IL-2 receptors (IL-2R), primarily malignant T-cells in cutaneous T-cell lymphoma (CTCL). The fusion strategy eliminates DT’s native receptor-binding domain (residues 387–535), replacing it with full-length IL-2, thereby redirecting its toxicity toward IL-2R-positive cells [1] [7].

Interleukin-2 (IL-2) Domain: Ligand Specificity and Receptor Targeting

The IL-2 domain (residues 2–133) confers precise targeting by binding to IL-2R subunits. Three IL-2R subtypes exist, differentiated by affinity and subunit composition:

  • High-affinity receptor: Trimetric (αβγ; CD25/CD122/CD132)
  • Intermediate-affinity receptor: Dimeric (βγ; CD122/CD132)
  • Low-affinity receptor: Monomeric (α; CD25) [1] [3]

Denileukin diftitox binds only to high- and intermediate-affinity receptors due to its requirement for the βγ subunits (CD122/CD132) for internalization. This selectivity spares cells lacking these subunits, reducing off-target effects. The IL-2 domain’s structural integrity is preserved via a flexible peptide linker (see Table 2), ensuring proper orientation for receptor engagement [9] [5].

Table 1: IL-2 Receptor Subunits and Affinity

Subunit CompositionAffinityInternalizes Denileukin Diftitox?
CD25 + CD122 + CD132High (Kd ~10⁻¹¹ M)Yes
CD122 + CD132Intermediate (Kd ~10⁻⁹ M)Yes
CD25 aloneLow (Kd ~10⁻⁸ M)No

Diphtheria Toxin Fragments: Cytotoxic Domains and Functional Integration

The cytotoxic moiety comprises DT fragments A (catalytic domain) and B (transmembrane domain), retaining residues 1–386 of native DT. Key functional elements:

  • Fragment A: Catalyzes ADP-ribosylation of elongation factor-2 (EF-2), irreversibly halting protein synthesis [7].
  • Fragment B: Mediates acid-dependent endosomal translocation of Fragment A into the cytosol [1].

The original construct, DAB₄₈₆IL-2, exhibited a short half-life due to proteolytic instability. Engineering yielded DAB₃₈₉IL-2 (denileukin diftitox), which deletes residues 1–97 of DT’s N-terminus. This modification enhances in vivo stability and potency, increasing the Kd for IL-2R by 2–3 fold and extending half-life 10-fold [1] [9].

Biophysical Properties: Molecular Weight, Stability, and Conformational Dynamics

Denileukin diftitox is a large, heterologous protein with a molecular weight of 58,000 Da (57640.6 g/mol) and the chemical formula C₂₅₆₀H₄₀₄₂N₆₇₈O₇₉₉S₁₇ [10]. Its biophysical behavior is governed by:

Structural Stability and Linker Design

A 15-amino acid glycine-rich linker (GGGGS)₃ connects the IL-2 and DT domains. This linker:

  • Prevents steric clashes between domains.
  • Maintains domain folding autonomy.
  • Enhances proteolytic resistance and in vivo half-life [9].

Conformational dynamics are pH-sensitive:

  • Neutral pH: Domains remain solvent-exposed for receptor binding.
  • Acidic endosomes (pH ≤5.5): Fragment B undergoes conformational shifts, exposing hydrophobic regions that insert into endosomal membranes. This enables Fragment A translocation [7] [9].

Table 2: Key Biophysical Parameters

PropertyValueFunctional Significance
Molecular Weight58 kDaImpacts renal filtration and biodistribution
Linker Sequence(GGGGS)₃Flexibility, protease resistance
Critical pH Threshold≤5.5Endosomal translocation activation
Thermal Stability (Tm)42–45°C (domain-dependent)Susceptibility to aggregation

Production Challenges and Engineering Solutions

E. coli-expressed denileukin diftitox exhibits instability due to:

  • Aggregation propensity: DT domains form inclusion bodies.
  • Proteolytic degradation: Flexible linkers are protease-sensitive [9].

Reformulation as DD-cxdl (an improved purity version) reduces aggregate content <5%, enhancing conformational homogeneity and activity in relapsed CTCL [2].

Molecular Mechanism: Receptor Binding and Cytotoxic Payload Delivery

The mechanism unfolds in four stages:

  • Receptor Binding: IL-2 domain engages IL-2R on target cells (e.g., CTCL cells).
  • Receptor-Mediated Endocytosis: Ligand-receptor complexes internalize via clathrin-coated pits.
  • Endosomal Acidification: pH drop to ≤5.5 triggers Fragment B-mediated translocation of Fragment A into the cytosol.
  • Cytotoxicity: Fragment A ADP-ribosylates EF-2, inhibiting protein synthesis and inducing apoptosis within 48–72 hours [1] [7] [5].

Table 3: Key Steps in Mechanism of Action

StepMolecular EventOutcome
Receptor BindingIL-2 domain binds CD122/CD132 subunitsTarget cell specificity
InternalizationClathrin-dependent endocytosisToxin-receptor complex sequestration
AcidificationEndosomal pH drops to ≤5.5Fragment B conformational change
TranslocationFragment A crosses endosomal membraneCytosolic delivery of catalytic payload
ADP-ribosylationFragment A modifies EF-2 using NAD⁺Irreversible inhibition of protein synthesis

Properties

CAS Number

173146-27-5

Product Name

denileukin diftitox

Molecular Formula

C7H9NO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.